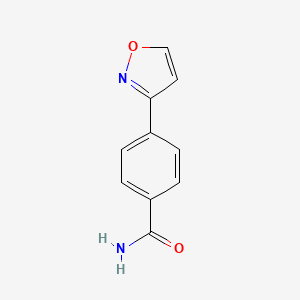

4-(Isoxazol-3-yl)benzamide

Description

Significance of Isoxazole-Benzamide Hybrid Architectures in Contemporary Medicinal Chemistry

The fusion of isoxazole (B147169) and benzamide (B126) motifs into a single molecular entity has given rise to a class of compounds with diverse and significant biological activities. bohrium.com Researchers have successfully synthesized various isoxazole-benzamide hybrids and evaluated their potential in several therapeutic areas. For instance, some of these hybrids have shown promising antifungal activity. bohrium.comresearchgate.netnih.gov The versatility of this hybrid architecture allows for the synthesis of large libraries of related compounds, which can be screened for a wide range of biological activities, including anticancer and anti-inflammatory effects. smolecule.com

The isoxazole-benzamide framework is considered a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets. This versatility makes them valuable starting points for the development of new drugs. The ability to readily modify the structure of these hybrids allows chemists to fine-tune their properties to enhance activity against specific targets and improve their pharmacokinetic profiles. nih.govsymc.edu.cn

Overview of Benzamide and Isoxazole Motifs as Privileged Scaffolds

Both benzamide and isoxazole are independently recognized as privileged scaffolds in drug discovery. nih.govnih.gov

Benzamide is a functional group that is a common feature in many biologically active molecules. researchgate.net Its stability and ability to participate in hydrogen bonding make it a key component in the design of molecules that can effectively interact with biological targets like enzymes and receptors. nih.gov A number of approved drugs across various therapeutic areas, including antipsychotics and antiemetics, contain the benzamide moiety, highlighting its importance in medicine. nih.gov

Isoxazole , a five-membered heterocyclic ring containing nitrogen and oxygen, is another cornerstone of medicinal chemistry. symc.edu.cnrsc.org It is found in several natural products and has been incorporated into a wide array of synthetic compounds with diverse biological activities. nih.govsymc.edu.cn These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties. symc.edu.cn The isoxazole ring's electronic properties and ability to form various non-covalent interactions contribute to its broad utility in drug design. symc.edu.cn The presence of the isoxazole ring can also improve a molecule's metabolic stability and pharmacokinetic characteristics. symc.edu.cn

The following table provides examples of research on derivatives containing these privileged scaffolds, showcasing their inhibitory activities.

| Compound Class | Target/Activity | Key Findings |

| Benzamide Derivatives | Antipsychotic (Dopamine D2, Serotonin 5-HT1A/5-HT2A receptors) | Synthesized compounds showed potent binding to target receptors and reduced hyperactivity in animal models. nih.gov |

| Isoxazole Derivatives | Antifungal | Certain isoxazole benzamides exhibited promising in vitro activity against various fungal strains. bohrium.comnih.gov |

| Isoxazole-Triazole Hybrids | Anticancer (Histone Deacetylase - HDAC) | A lead compound demonstrated shape complementarity to the HDAC binding site, with analogues showing inhibitory effects on breast cancer cell proliferation. nih.gov |

| Triazole Sulfamoylbenzamides | Carbonic Anhydrase (CA) Inhibition | Compounds showed excellent inhibitory activity against several human CA isoforms, with potential for anti-glaucoma applications. tandfonline.com |

Strategic Research Avenues for 4-(Isoxazol-3-yl)benzamide and its Analogues

The this compound core structure serves as a versatile template for further chemical exploration and drug development. smolecule.com Key research strategies are focused on the synthesis and evaluation of new analogues with modified biological activities and improved drug-like properties.

One major avenue of research involves the structural modification of the parent compound. symc.edu.cn By adding different chemical groups to the benzamide or isoxazole rings, researchers can systematically probe the structure-activity relationship (SAR). This involves understanding how specific chemical changes influence the compound's biological activity. For example, adding electron-donating or electron-withdrawing groups can alter the molecule's electronic properties and its ability to interact with a biological target. symc.edu.cn

Another strategic direction is the exploration of novel therapeutic applications . While initial studies may focus on areas like antifungal or anticancer activity, the privileged nature of the isoxazole-benzamide scaffold suggests potential in other areas, such as neurological disorders or inflammatory diseases. smolecule.com Computational methods, such as molecular docking, can be employed to predict how these compounds might interact with different biological targets, guiding the synthesis of new analogues for specific diseases. tandfonline.com

Furthermore, research is being directed towards creating hybrid molecules that incorporate a third pharmacophore, potentially leading to compounds with dual or enhanced activity. nih.gov For instance, combining the isoxazole-benzamide scaffold with other heterocyclic systems like triazoles or chromones has been explored to generate novel antibacterial and anticancer agents. nih.govmdpi.com These approaches aim to create more potent and selective drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-(1,2-oxazol-3-yl)benzamide |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-6-14-12-9/h1-6H,(H2,11,13) |

InChI Key |

ATOXZPXPAYNDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)C(=O)N |

Origin of Product |

United States |

Structural Derivatization and Analogue Design of 4 Isoxazol 3 Yl Benzamide

Rational Design of Substitutions on the Isoxazole (B147169) Ring

Influence of Substituents on Isoxazole Reactivity and Properties

Substituents on the isoxazole ring can significantly influence the molecule's electronic and steric properties, thereby affecting its reactivity and biological activity. ontosight.ai The introduction of various functional groups allows for the fine-tuning of a compound's physical, chemical, and pharmacological characteristics. ontosight.ai

For instance, the nature of substituents can impact the molecule's interaction with biological targets. The presence of hydrophilic substituents on the isoxazole ring has been shown to correlate with stronger cytotoxic activity in some cases. nih.gov Conversely, halogen substitutions, such as fluorine, chlorine, or bromine, on a phenyl substituent attached to the isoxazole ring have been found to enhance the inhibition of certain enzymes. nih.gov

The position of substituents is also critical. For example, in a series of 3,5-disubstituted isoxazole derivatives, methyl, methoxy, or chloride substitutions at the R group were found to enhance their activity against certain cancer cell lines. nih.gov The synthesis of isoxazoles often involves methods like [3+2] cycloaddition reactions between nitrile oxides and alkenes or alkynes, which allows for the creation of various substitution patterns. ontosight.ai

Table 1: Impact of Isoxazole Ring Substituents on Activity

| Substituent Type | Position | Observed Effect on Activity | Reference |

| Hydrophilic groups | Isoxazole ring | Increased cytotoxic activity | nih.gov |

| Halogens (F, Cl, Br) | Phenyl substituent on isoxazole | Enhanced α-amylase inhibition | nih.gov |

| Methyl, Methoxy, Chloride | R group of 3,5-disubstituted isoxazole | Enhanced anticancer activity | nih.gov |

Strategic Modifications of the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring is another key area for structural modification in the 4-(isoxazol-3-yl)benzamide scaffold. Strategic alterations to this aromatic ring can significantly impact the compound's biological activity and pharmacokinetic properties.

Exploration of Aromatic Substitution Patterns

The exploration of different substitution patterns on the benzamide phenyl ring is a common strategy in medicinal chemistry to improve a compound's profile. Aromatic electrophilic substitution is a fundamental reaction used to introduce a wide variety of functional groups onto an aromatic ring. numberanalytics.com The nature and position of these substituents can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. acs.org

For example, the introduction of a fluorine atom ortho to the amide group in a series of anilide-based inhibitors was shown to improve cell permeability. acs.org This effect is thought to be due to an electrostatic interaction between the carbon-fluorine bond and the nitrogen-hydrogen bond of the amide, which effectively masks the hydrogen bond. acs.org In another study on benzamide-based nucleoprotein inhibitors, introducing a third substituent into the 4-position of the phenyl ring resulted in enhanced efficacy. scirp.org

The substitution pattern can also affect selectivity. For instance, in a series of 4,5-diphenyl-4-isoxazolines, compounds with a methyl substituent at the para position of one of the phenyl rings showed selective anti-inflammatory activity. nih.gov Similarly, chloro or bromo substitutions on the phenyl ring of certain isoxazole derivatives led to significant anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov

Table 2: Effect of Benzamide Phenyl Ring Substitutions

| Substituent | Position | Observed Effect | Reference |

| Fluorine | Ortho to amide | Improved Caco-2 cell permeability | acs.org |

| Third substituent | 4-position | Enhanced anti-influenza potency | scirp.org |

| Methyl | Para-position of phenyl ring | Selective COX-2 anti-inflammatory activity | nih.gov |

| Chloro or Bromo | Phenyl ring | Selective COX-2 anti-inflammatory activity | nih.gov |

Chemical Diversification at the Amide Linkage

The amide linkage in this compound is a critical functional group that can be modified to alter the compound's properties. The amide bond's planarity and its ability to act as both a hydrogen bond donor and acceptor are key to its role in molecular recognition. mdpi.com

One approach to diversification is the N-alkylation of the amide. This modification can influence the compound's lipophilicity and metabolic stability. However, in some cases, N-alkylamides have shown no significant biological activity compared to the parent compound. mdpi.com

Another strategy is the replacement of the carbonyl oxygen. The classic isosteric replacement of oxygen with sulfur to form a thioamide increases lipophilicity with only minor changes to the geometry. mdpi.com Thioamides have a lower hydrogen bond acceptor capacity at the thiocarbonyl but the thioamide NH bond is more acidic and a better hydrogen bond donor. mdpi.com In some studies, this modification has led to a significant increase in biological activity. mdpi.com Similarly, replacement with selenium to form a selenoamide has also been shown to yield highly active compounds. mdpi.com

The entire amide group can also be replaced with a non-classical bioisostere like a triazole. Triazoles can maintain a similar planar geometry and distribution of hydrogen bond acceptor and donor features as the amide bond. mdpi.com

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosterism is a widely used strategy in drug design to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netdrughunter.comacs.org

In the context of the this compound scaffold, various bioisosteric replacements can be considered. For the isoxazole ring itself, other five- or six-membered heterocyclic rings such as pyridine, pyrimidine, pyridazine, thiazole, oxazole, and oxadiazole can be explored. nih.gov This approach is often used to enhance aqueous solubility. nih.gov For instance, substituting a 4,5-dihydroisoxazole ring for the isoxazole ring has been shown to broaden the antibacterial spectrum and significantly increase activity against certain bacterial strains. nih.gov

Within the benzamide moiety, the amide group can be replaced by bioisosteres. As mentioned previously, thioamides and triazoles are common replacements. mdpi.com The phenyl ring can also be substituted. For example, replacing a phenyl ring with a cyanopyrimidine core has been shown to provide increased metabolic stability and high kinase selectivity in certain inhibitors. acs.org

Furthermore, individual atoms can be replaced. The substitution of hydrogen with fluorine is a common monovalent bioisosteric replacement due to their similar steric size. acs.org This can alter the electronic properties of the molecule and potentially improve metabolic stability. acs.org Another example is the replacement of carbon with silicon, which increases the covalent radius and bond length, and generally leads to higher lipophilicity. acs.org

Table 3: Examples of Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Isoxazole ring | 4,5-Dihydroisoxazole ring | Broadened antibacterial spectrum, increased activity | nih.gov |

| Phenyl ring | Cyanopyrimidine core | Increased metabolic stability, high kinase selectivity | acs.org |

| Amide group | Thioamide | Increased lipophilicity, altered H-bonding | mdpi.com |

| Amide group | Triazole | Maintained geometry and H-bonding features | mdpi.com |

| Hydrogen | Fluorine | Altered electronic properties, improved metabolic stability | acs.orgacs.org |

| Carbon | Silicon | Increased lipophilicity | acs.org |

Combinatorial and Parallel Synthesis Approaches for Analogue Libraries

Combinatorial and parallel synthesis are powerful tools for rapidly generating large libraries of analogues of a lead compound like this compound. uzh.ch These techniques are instrumental in exploring structure-activity relationships by systematically varying different parts of the molecule. scielo.br

Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. researchgate.net This approach allows for the efficient creation of a library where, for example, a common isoxazole-benzamide core is reacted with a diverse set of building blocks to introduce variability at specific positions. A key advantage is that the identity of each compound is known throughout the process.

Combinatorial chemistry, particularly the "split-and-pool" method, can generate even larger libraries. uniroma1.it In this technique, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then the portions are recombined. This process is repeated for each point of diversity, leading to a library where each bead contains a single compound.

The reactions used in these high-throughput synthesis approaches need to be robust and high-yielding. Common reaction types include amide bond formation, N/O alkylations, and cross-coupling reactions. nih.govuniroma1.it For instance, a library of pyrazole (B372694) carboxamides was successfully generated through a five-step synthesis followed by parallel amidation with various amines, resulting in compounds of high purity. researchgate.net Similarly, the synthesis of functionalized isoxazoles using combinatorial techniques has been reported. core.ac.uk These approaches are crucial for the efficient discovery of new drug candidates by enabling the rapid screening of a wide chemical space. uniroma1.it

Computational Chemistry and in Silico Modeling of 4 Isoxazol 3 Yl Benzamide Systems

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like 4-(Isoxazol-3-yl)benzamide, DFT can be employed to calculate a variety of properties, including optimized geometry, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting chemical reactivity and stability.

While general studies on isoxazole (B147169) derivatives have utilized DFT to analyze their absorption properties and energy gaps, and research on other benzamide (B126) compounds has employed DFT for purposes such as understanding corrosion inhibition, specific DFT data for this compound is not readily found in the current body of scientific literature.

Molecular Docking Investigations of Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Computational Approaches for Binding Affinity Prediction

The prediction of binding affinity is a key component of molecular docking and is crucial in the early stages of drug design. Various scoring functions are used to estimate the binding free energy of the ligand-protein complex. Although the broader class of "isoxazolyl benzamides" has been noted in the context of drug discovery, specific binding affinity predictions for this compound against particular biological targets are not detailed in published studies.

Characterization of Intermolecular Forces (Hydrogen Bonding, π-π Stacking)

Understanding the intermolecular forces that govern the interaction between a ligand and its target is essential for rational drug design. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. While the molecular structure of this compound, with its aromatic rings and heteroatoms, suggests the potential for such interactions, specific analyses of these forces in the context of a biological target are not available.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of a ligand, the stability of a ligand-protein complex, and the dynamics of binding and unbinding events. There is currently no specific published research detailing MD simulations performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds. The development of a robust QSAR model requires a dataset of compounds with known activities, and at present, no such model specifically for this compound derivatives has been reported in the literature.

Development of Statistical Models for Structural Features and Activity

The development of statistical models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental to understanding how the structural features of this compound derivatives influence their biological activity. mdpi.com QSAR models establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. This is achieved by correlating variations in physicochemical properties (descriptors) with observed changes in activity.

The process begins with the generation of a dataset of compounds with known biological activities, often expressed as IC₅₀ or EC₅₀ values. For each compound, a wide range of molecular descriptors are calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. These descriptors quantify the structural attributes of the molecules.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build the QSAR model. nih.gov The goal is to identify a set of descriptors that best explains the variance in the biological activity of the training set of molecules. For instance, in the development of inhibitors for certain enzymes, descriptors related to the size and electronic properties of substituents on the isoxazole or benzamide rings might be found to be critical for activity. mdpi.com

The resulting model can highlight key structural features. For example, a positive coefficient for a particular descriptor indicates that an increase in its value enhances activity, while a negative coefficient suggests the opposite. This information is invaluable for medicinal chemists to rationally design new analogs with improved potency. The development of such models relies on the careful selection of a diverse training set of molecules to ensure the model's robustness and predictive power. pharmacophorejournal.com

Predictive Power and Validation of QSAR Models for this compound Analogues

The utility of a QSAR model lies in its ability to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is a critical step in the development process. nih.gov Validation ensures that the model is not a result of chance correlation and possesses true predictive power for this compound analogues.

Internal validation is often performed using methods like leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the training set. A high cross-validated correlation coefficient (Q²) indicates good internal consistency and robustness of the model. nih.gov

External validation is considered a more stringent test of a model's predictive capability. It involves using the developed QSAR model to predict the activity of a separate "test set" of compounds that were not used in the model's creation. The predictive power is assessed by comparing the predicted activities with the experimentally determined values for the test set. A high predictive R² (R²pred) value signifies that the model can accurately extrapolate to new chemical entities. nih.gov To further enhance the stringency of validation, novel parameters such as r(m)² and R(p)² have been proposed to supplement traditional metrics. nih.gov

For this compound analogues, validated QSAR models can serve as powerful tools to prioritize the synthesis of new derivatives, thereby saving time and resources. nih.gov By computationally screening a virtual library of compounds, researchers can identify those with the highest predicted activity for subsequent experimental evaluation.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org

In the context of this compound, ligand-based pharmacophore models can be developed when the three-dimensional structure of the target protein is unknown. This approach involves superimposing a set of active ligands and identifying the common chemical features responsible for their activity. mdpi.com For example, a pharmacophore model for a series of this compound-based enzyme inhibitors might consist of a hydrogen bond acceptor (the benzamide carbonyl), an aromatic ring (the phenyl group), and another hydrophobic or aromatic feature (the isoxazole ring). frontiersin.org

Once a pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process involves searching for molecules in the database that match the defined pharmacophoric features in their 3D conformation. rsc.org The hits from this virtual screen are then further filtered based on other properties like drug-likeness (e.g., Lipinski's rule of five) and subjected to molecular docking studies if a receptor structure is available. nih.gov This multi-step in silico approach significantly enriches the proportion of active compounds in the selection that will be synthesized and tested experimentally, thereby accelerating the discovery of new lead compounds. mdpi.com

The following table provides an example of pharmacophoric features that could be identified for a series of this compound analogues.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzamide group |

| Aromatic Ring (AR) | Phenyl ring of the benzamide moiety |

| Aromatic Ring (AR) / Hydrophobic (H) | Isoxazole ring |

| Hydrogen Bond Donor (HBD) | Amide N-H of the benzamide group |

Target Identification and Mechanistic Studies of 4 Isoxazol 3 Yl Benzamide Derivatives

Investigation of Cellular Pathway Modulation by 4-(Isoxazol-3-yl)benzamide Analogues

Ultimately, the biological effect of a compound is determined by how it modulates cellular signaling pathways.

The binding of a this compound analogue to its molecular target can initiate a cascade of downstream events. Techniques such as Western blotting, ELISA, and quantitative PCR (qPCR) are commonly used to investigate the effects of these compounds on the expression and activity of key proteins and genes within a specific pathway.

For example, certain isoxazole (B147169) derivatives have been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 through the suppression of NF-κB translocation. vulcanchem.com In the context of cancer, benzamide (B126) derivatives have been reported to down-regulate the mRNA expression of the MDM2 gene and up-regulate the expression of the p53 tumor suppressor gene in colorectal cancer cells. researchgate.net Furthermore, some N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide hybrids have been shown to decrease the expression of genes encoding for proangiogenic factors such as MMP-9, VEGF, and FGFs in tumor cells. researchgate.net

Derivatives targeting Bruton's tyrosine kinase (Btk), a key component of the B cell receptor (BCR) signaling pathway, have been developed for the treatment of B cell malignancies. google.comgoogle.com Inhibition of Btk can affect the proliferation and survival of B cells. google.com Similarly, inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, are being investigated for their ability to modulate the immune response in cancer by affecting T-cell proliferation and function. frontiersin.orgnih.govnih.gov

By integrating data from target identification, mechanistic studies, and pathway analysis, a comprehensive understanding of the pharmacological profile of this compound derivatives can be achieved, guiding their further development as therapeutic agents.

Structure-Based Drug Design Principles for this compound as a Molecular Scaffold

The this compound core represents a highly effective and versatile molecular scaffold in modern medicinal chemistry, particularly for the design of enzyme inhibitors. Its utility stems from a combination of favorable structural, electronic, and physicochemical properties that allow it to function as a bioisosteric replacement for endogenous ligands or other pharmacophores. Structure-based drug design (SBDD) efforts have extensively leveraged this scaffold, primarily due to its ability to anchor molecules within the active sites of various protein targets, most notably the Poly(ADP-ribose) polymerase (PARP) family of enzymes.

The fundamental principle behind its efficacy lies in its capacity to mimic the nicotinamide (B372718) moiety of the NAD+ (nicotinamide adenine (B156593) dinucleotide) cofactor. The primary carboxamide group (-C(=O)NH2) of the benzamide portion is a critical pharmacophoric element. It acts as a hydrogen bond donor and acceptor, forming a key "handshake" interaction with conserved amino acid residues in the nicotinamide-binding pocket of PARP enzymes. Specifically, the amide N-H forms a hydrogen bond with the backbone carbonyl of a conserved glycine (B1666218) residue (e.g., Gly863 in PARP-1), while the amide carbonyl oxygen accepts a hydrogen bond from the backbone N-H of a conserved serine residue (e.g., Ser904 in PARP-1). This bidentate hydrogen bonding interaction effectively anchors the inhibitor in the active site, blocking the binding of the natural substrate NAD+ and thereby inhibiting enzyme function.

The isoxazole ring serves multiple roles. Firstly, it acts as a rigid, planar linker that correctly orients the benzamide group for optimal interaction with the active site. Secondly, its heteroatoms (nitrogen and oxygen) can participate in additional, albeit weaker, polar interactions, and the ring system itself can engage in van der Waals or pi-stacking interactions with nearby hydrophobic or aromatic residues. This rigid framework provides a stable foundation upon which further chemical modifications can be built to enhance potency and selectivity.

Structure-activity relationship (SAR) studies have demonstrated that the scaffold provides a distinct vector for chemical exploration. While the this compound core occupies the nicotinamide-binding region, modifications are typically introduced on the benzamide's phenyl ring. Substituents at this position can extend into the adjacent adenine-ribose binding pocket of the enzyme, a region that exhibits greater diversity among PARP family members. By systematically modifying this part of the molecule, researchers can optimize interactions to achieve significant gains in inhibitory potency and selectivity for a specific PARP isoform (e.g., PARP-1 vs. PARP-2).

For instance, early research identified that the unsubstituted this compound core possesses modest inhibitory activity against PARP-1. The introduction of substituents onto the benzamide phenyl ring, particularly those containing cyclic structures, led to a dramatic increase in potency. This is because these appended groups can access and form favorable interactions within the hydrophobic adenine-binding pocket. The table below illustrates the impact of such modifications on PARP-1 inhibition, showcasing the core principles of SBDD applied to this scaffold.

| Compound ID | Modification (Substituent 'R' on Benzamide Ring) | Target Enzyme | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 | -H (Parent Scaffold) | PARP-1 | 3800 |

| 2 | 2-Fluoro | PARP-1 | 300 |

| 3 | 4-(Piperidin-1-ylmethyl) | PARP-1 | 3.2 |

| 4 | 4-(Morpholin-4-ylmethyl) | PARP-1 | 5.1 |

| 5 | 4-((4-Methylpiperazin-1-yl)methyl) | PARP-1 | 1.4 |

| 6 | 4-((4-Ethylpiperazin-1-yl)methyl) | PARP-1 | 1.1 |

| 7 | 4-(Cyclopropylcarbonyl)piperazine-1-carbonyl | PARP-1 / PARP-2 | 3.4 / 0.9 |

The data clearly demonstrate that adding a substituent at the 4-position of the benzamide ring, particularly a basic amine-containing group like a substituted piperazine (B1678402) or piperidine, drastically improves PARP-1 inhibition by over 1000-fold compared to the parent scaffold. This is attributed to the substituent's ability to form strong ionic and hydrogen bond interactions in the enzyme's adenine-binding subsite. The development of highly potent inhibitors, such as those with cyclopropylcarbonylpiperazine moieties (Compound 7), which led to clinical candidates like Niraparib, exemplifies the success of this SBDD strategy.

Utilizing the primary benzamide for essential hydrogen bonding in the nicotinamide-binding pocket.

Leveraging the rigid isoxazole-phenyl linker to ensure proper geometric orientation.

Exploiting a specific modification vector on the benzamide ring to systematically probe an adjacent, variable binding pocket, thereby enabling the optimization of both potency and selectivity.

Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(Isoxazol-3-yl)benzamide, the spectrum is expected to show distinct signals for the aromatic protons on the benzamide (B126) ring, the protons on the isoxazole (B147169) ring, and the amide (-NH₂) protons. The protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets (an AA'BB' system), while the isoxazole protons would have characteristic chemical shifts. The amide protons may appear as a broad singlet.

¹³C NMR Spectroscopy : This technique identifies the different carbon environments within the molecule. The spectrum for this compound would display unique signals for the carbonyl carbon of the amide, the quaternary carbons, and the protonated carbons of both the benzene and isoxazole rings.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments. nih.gov A COSY spectrum would confirm the coupling between adjacent protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the benzamide and isoxazole fragments and confirming the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for benzamide and isoxazole moieties.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide (-CONH₂) | 7.5 - 8.5 (broad singlet, 2H) | ~168 |

| Benzene C1 (C-CONH₂) | - | ~133 |

| Benzene C2, C6 | ~7.9 (doublet, 2H) | ~129 |

| Benzene C3, C5 | ~8.1 (doublet, 2H) | ~128 |

| Benzene C4 (C-Isoxazole) | - | ~138 |

| Isoxazole C3' | - | ~160 |

| Isoxazole C4' | ~7.0 (doublet, 1H) | ~103 |

| Isoxazole C5' | ~8.8 (doublet, 1H) | ~158 |

Note: Data is interactive. Click on headers to sort.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the presence of key functional groups. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. researchgate.netjapsonline.com

Key expected absorptions include:

N-H Stretching : Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H Stretching : Signals above 3000 cm⁻¹ indicating aromatic C-H bonds.

C=O Stretching : A strong, sharp absorption band around 1680-1650 cm⁻¹, characteristic of the amide I band (carbonyl stretch). nih.gov

C=C and C=N Stretching : Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring and isoxazole ring stretching vibrations.

N-H Bending : An absorption around 1620-1590 cm⁻¹ (amide II band).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch | 3400 - 3200 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Amide Carbonyl | C=O Stretch | 1680 - 1650 | Strong |

| Aromatic/Heterocycle | C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |

| Primary Amide | N-H Bend | 1620 - 1590 | Medium |

Note: Data is interactive. Click on headers to sort.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. rsc.org

For this compound (Molecular Formula: C₁₀H₇N₃O₂), HRMS would measure its mass with high precision. The experimentally determined mass is compared against the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 202.06110 |

| Expected Observed Mass | 202.0611 ± 0.0010 |

Note: Data is interactive. Click on headers to sort.

Chromatographic Methods for Purity and Identity Verification

Chromatography is a set of laboratory techniques used for the separation of mixtures. It is indispensable for verifying the identity of a compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound. A reversed-phase HPLC method is typically developed, where the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. ekb.eg

The sample is injected into the HPLC system, and a detector (commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly) measures the concentration of the compound as it elutes from the column. rsc.orgnanobioletters.com The time at which the compound elutes is its retention time, a characteristic property under specific conditions. Purity is typically calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: Data is interactive. Click on headers to sort.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction. humanjournals.comsemanticscholar.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system (mobile phase), the separation of starting materials, intermediates, and the final product can be visualized. nih.gov

The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The Retention Factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Table 5: Example TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value | Observation |

| Starting Material A | 0.75 | Spot diminishes over time |

| Starting Material B | 0.60 | Spot diminishes over time |

| This compound (Product) | 0.40 | New spot appears and intensifies |

Mobile Phase: 4:1 Hexane:Ethyl Acetate. Visualization: UV light (254 nm). Note: Data is interactive. Click on headers to sort.

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis

X-ray crystallography stands as an indispensable analytical technique for elucidating the precise three-dimensional atomic arrangement of molecules in their solid state. This method provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Such detailed structural insights are crucial for understanding the physicochemical properties of a compound and are foundational in the field of rational drug design. nih.gov

While a specific crystal structure for this compound is not extensively detailed in publicly accessible crystallographic databases, the analysis of closely related analogues provides valuable information regarding the likely solid-state conformation and interaction patterns of the core scaffold.

Table 1: Crystallographic Data for a Related Derivative, N-{4-[(5-Methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅N₃O₄S |

| Dihedral Angle (Isoxazole/Benzene 1) | 80.5 (2)° |

| Dihedral Angle (Isoxazole/Benzene 2) | 81.3 (2)° |

| Dihedral Angle (Benzene 1/Benzene 2) | 39.81 (18)° |

This data is for a related derivative and is presented to illustrate the typical structural characteristics of the this compound scaffold. nih.gov

In the context of medicinal chemistry, X-ray crystallography is a cornerstone for structure-based drug design. nih.gov By obtaining a co-crystal structure of a ligand bound to its biological target (e.g., an enzyme or receptor), researchers can visualize the precise binding mode. This includes identifying the key amino acid residues involved in interactions, the geometry of hydrogen bonds, hydrophobic interactions, and other forces that determine binding affinity and specificity. This detailed molecular picture allows for the rational design and optimization of inhibitors, such as those developed from the isoxazole-containing benzamide scaffold, to improve their potency and selectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Isoxazol-3-yl)benzamide derivatives, and how can reaction conditions influence yield?

- The synthesis often involves condensation reactions between substituted benzaldehydes and heterocyclic amines. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) followed by solvent evaporation yields solid products . Key variables include reaction time (e.g., 4 hours), solvent choice (absolute ethanol), and acid catalysis. Optimization may require adjusting stoichiometry or using microwave-assisted methods to enhance efficiency.

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound analogs?

- IR spectroscopy identifies functional groups like the benzamide carbonyl (C=O stretch at ~1660–1710 cm⁻¹) and isoxazole ring vibrations. NMR resolves substituent positions: aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), while amino groups may show singlets (δ ~6.1 ppm) . Mass spectrometry further validates molecular weight. For advanced cases, X-ray crystallography confirms stereochemistry .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar intermediates, recrystallization from ethanol or acetonitrile improves purity. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical for biological assays .

Advanced Research Questions

Q. How do structural modifications to the isoxazole ring or benzamide moiety affect biological activity (e.g., kinase inhibition)?

- Substitutions on the isoxazole (e.g., trifluoromethyl groups) enhance metabolic stability and target binding. For instance, replacing the benzamide’s aryl group with pyrimidine or pyrrolo[2,3-d]pyrimidine improves selectivity for CHK1 or PARP-1 inhibition . Quantitative structure-activity relationship (QSAR) models and molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities .

Q. What mechanistic insights explain divergent reaction pathways in Cu(II)-mediated oxidation of benzamide derivatives?

- Under basic conditions, Cu(II) promotes directed C–H methoxylation via organometallic intermediates. In acidic media, single-electron transfer (SET) dominates, leading to non-selective chlorination. Computational studies (DFT) and isotopic labeling (e.g., ¹⁸O tracing) validate these pathways .

Q. How can in vitro assays differentiate the epigenetic effects of this compound analogs as HDAC inhibitors?

- Use chromatin immunoprecipitation (ChIP) to assess histone acetylation (e.g., Ac-H3 levels) at promoters like RELN or GAD67. Dose-response studies (e.g., 15–120 μmol/kg) reveal brain-region selectivity, as seen with MS-275 analogs . Compare potency to valproate using IC₅₀ values from enzymatic assays (HDAC1–11 isoforms).

Q. What strategies address solubility challenges in pharmacokinetic studies of this compound derivatives?

- Introduce hydrophilic groups (e.g., morpholine, piperazine) to the benzamide’s para position. Salt formation (e.g., hydrochloride salts) enhances aqueous solubility, while PEGylation or liposomal encapsulation improves bioavailability . Monitor logP values (e.g., <3) to balance membrane permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.